4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid
Overview
Description
“4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 874498-79-0 . It has a molecular weight of 249.22 . The IUPAC name for this compound is 6,8-dimethoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid” is 1S/C12H11NO5/c1-17-6-3-7-10 (9 (4-6)18-2)13-5-8 (11 (7)14)12 (15)16/h3-5H,1-2H3, (H,13,14) (H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is shipped at normal temperature .Scientific Research Applications
Photolabile Protecting Group
4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid and its derivatives have been explored for their role as photolabile protecting groups. Fedoryak and Dore (2002) described the synthesis and photochemistry of a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ), which shows greater efficiency and sensitivity for multiphoton-induced photolysis than other compounds, making it useful in vivo for biological messengers (Fedoryak & Dore, 2002).
Synthesis of Bioactive Compounds
Ukrainets et al. (2013) have conducted research on the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides. Their work includes the exploration of chemical properties and the potential for these compounds in developing analgesics (Ukrainets et al., 2013).
Antihypoxic Activity
The synthesis of N-R-amide hydrochlorides derived from 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid demonstrated antihypoxic effects. Ukrainets, Mospanova, and Davidenko (2014) found that several amides showed high antihypoxic effects and non-toxicity, making them suitable for further pharmacological testing as potential antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).
Opioid Receptor Antagonists
Research by Ukrainets et al. (2010) on the hydrochlorides of [(alkylamino)alkyl]amides of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-di-hydroquinoline-3-carboxylic acid showed potential for developing highly efficient opioid receptor antagonists. This demonstrates the versatility of 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid derivatives in pharmaceutical research (Ukrainets et al., 2010).
Safety And Hazards
properties
IUPAC Name |
6,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-6-3-7-10(9(4-6)18-2)13-5-8(11(7)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUGYIAYNNSEBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)NC=C(C2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352760 | |
Record name | 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid | |
CAS RN |
111185-88-7 | |
Record name | 1,4-Dihydro-6,8-dimethoxy-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111185-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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